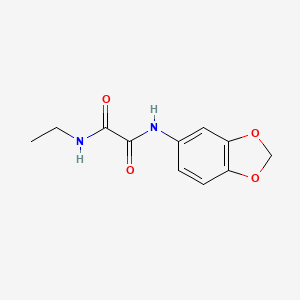
N-1,3-benzodioxol-5-yl-N'-ethylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-N'-ethylethanediamide, commonly known as Ethylone, is a synthetic cathinone that belongs to the class of substituted amphetamines. It is a designer drug that is structurally similar to MDMA (3,4-methylenedioxymethamphetamine) and has been used as a recreational drug due to its psychoactive effects. However, in recent years, Ethylone has gained attention in the scientific community for its potential therapeutic applications.
作用機序
The mechanism of action of Ethylone involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine in the brain. This leads to an increase in the levels of these neurotransmitters, which can improve mood, cognition, and motor function. Ethylone also acts as a partial agonist of the 5-HT2A receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
Ethylone has been shown to have a range of biochemical and physiological effects in the body. It can increase heart rate, blood pressure, and body temperature, which may be associated with its psychoactive effects. Ethylone can also cause the release of cytokines, which are involved in the immune response, and increase the levels of oxidative stress markers in the body.
実験室実験の利点と制限
Ethylone has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form through chromatography and recrystallization. Ethylone has also been shown to have a range of pharmacological effects, which makes it a useful tool for investigating the mechanisms of action of drugs that act on the serotonin, norepinephrine, and dopamine systems.
However, there are also limitations to the use of Ethylone in lab experiments. Its psychoactive effects may make it difficult to control for confounding variables, and its potential for abuse may limit its use in certain settings. Additionally, the long-term effects of Ethylone on the body are not well understood, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for research on Ethylone. One area of interest is the development of new therapeutic agents based on the structure of Ethylone. Studies have shown that modifying the structure of Ethylone can lead to compounds with improved pharmacological properties and reduced side effects.
Another area of interest is the investigation of the long-term effects of Ethylone on the body. Studies have shown that chronic use of Ethylone can lead to changes in the brain and other organs, which may have implications for its potential therapeutic applications.
Finally, there is a need for further research on the mechanisms of action of Ethylone and its potential interactions with other drugs. Understanding these mechanisms can help to develop more effective therapeutic agents and improve our understanding of the neurobiology of psychiatric and neurological disorders.
合成法
Ethylone can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through chromatography and recrystallization to obtain pure Ethylone.
科学的研究の応用
Ethylone has been investigated for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders such as depression, anxiety, and Parkinson's disease. Studies have shown that Ethylone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, which can increase the levels of these neurotransmitters in the brain and improve mood and cognitive function.
特性
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-ethyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-2-12-10(14)11(15)13-7-3-4-8-9(5-7)17-6-16-8/h3-5H,2,6H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVLYQYQWDPQPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1,3-benzodioxol-5-yl)-N-ethyloxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3'R*,4'R*)-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4927754.png)


![3-(4-fluorophenyl)-2-methyl-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4927771.png)
![2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4927783.png)
![1-(4-methoxyphenyl)-3-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-propanone trifluoroacetate](/img/structure/B4927788.png)
![5-methyl-2-phenyl-4-(2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4927794.png)
![2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene](/img/structure/B4927802.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B4927803.png)
![methyl 4-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4927818.png)
![5-[4-(dimethylamino)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4927823.png)
![5-[(4-acetyl-4-phenyl-1-piperidinyl)carbonyl]-1-[2-(3-fluorophenyl)ethyl]-2-piperidinone](/img/structure/B4927828.png)
![ethyl 3-(2-cyanobenzyl)-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4927838.png)
